molecular formula C11H13F2NO B15274472 4-[1-(Aminomethyl)-3,3-difluorocyclobutyl]phenol

4-[1-(Aminomethyl)-3,3-difluorocyclobutyl]phenol

Cat. No.: B15274472
M. Wt: 213.22 g/mol
InChI Key: QFNMKMPXLFTGBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-(Aminomethyl)-3,3-difluorocyclobutyl]phenol is a synthetic organic compound characterized by the presence of a cyclobutyl ring substituted with an aminomethyl group and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(Aminomethyl)-3,3-difluorocyclobutyl]phenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of Fluorine Atoms: The difluorination of the cyclobutyl ring is achieved using fluorinating agents under controlled conditions.

    Phenol Substitution: The final step involves the substitution of a phenol group onto the cyclobutyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[1-(Aminomethyl)-3,3-difluorocyclobutyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[1-(Aminomethyl)-3,3-difluorocyclobutyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[1-(Aminomethyl)-3,3-difluorocyclobutyl]phenol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the difluorocyclobutyl ring provides structural stability. The phenol group can participate in various biochemical pathways, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzylamine: Similar in structure but lacks the difluorocyclobutyl ring.

    4-Aminomethylphenol: Similar but without the cyclobutyl ring and fluorine atoms.

    Difluorocyclobutylphenol: Lacks the aminomethyl group.

Uniqueness

4-[1-(Aminomethyl)-3,3-difluorocyclobutyl]phenol is unique due to the combination of its structural features, including the difluorocyclobutyl ring, aminomethyl group, and phenol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H13F2NO

Molecular Weight

213.22 g/mol

IUPAC Name

4-[1-(aminomethyl)-3,3-difluorocyclobutyl]phenol

InChI

InChI=1S/C11H13F2NO/c12-11(13)5-10(6-11,7-14)8-1-3-9(15)4-2-8/h1-4,15H,5-7,14H2

InChI Key

QFNMKMPXLFTGBH-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)(CN)C2=CC=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.